molecular formula C8H7BrF3NO3S B12853649 2-Amino-4-bromo-5-methylphenyl trifluoromethanesulphonate

2-Amino-4-bromo-5-methylphenyl trifluoromethanesulphonate

Cat. No.: B12853649
M. Wt: 334.11 g/mol
InChI Key: IHDZPJYJSYVYEH-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-5-methylphenyl trifluoromethanesulphonate is a versatile synthetic intermediate designed for advanced research and development, particularly in medicinal and heterocyclic chemistry. Its molecular structure incorporates three key functional handles: an aromatic amine, a bromide, and a trifluoromethanesulphonate (triflate) group. This combination makes it a valuable scaffold for constructing complex molecules through sequential metal-catalyzed cross-coupling reactions. The aryl triflate group is an excellent electrophile in palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, allowing for the introduction of diverse aryl and heteroaryl groups at an early stage of the synthetic sequence . Subsequently, the bromo substituent, which is typically more reactive than the triflate in such transformations, can be leveraged for a second, orthogonal cross-coupling step to install additional structural diversity. This multi-functional nature is particularly valuable in the synthesis of nitrogen-containing heterocycles, which are core structural motifs in numerous pharmaceuticals and biologically active compounds . The presence of both the amine and halogenated aromatic system suggests potential applications in the construction of complex quinazolinone and other fused heterocyclic frameworks, which are known to exhibit a broad spectrum of biological activities including analgesic, anti-inflammatory, antibacterial, and antitumor effects . As a specialized building block, it facilitates the rapid exploration of structure-activity relationships (SAR) in drug discovery programs. This product is strictly for professional research applications and is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind.

Properties

Molecular Formula

C8H7BrF3NO3S

Molecular Weight

334.11 g/mol

IUPAC Name

(2-amino-4-bromo-5-methylphenyl) trifluoromethanesulfonate

InChI

InChI=1S/C8H7BrF3NO3S/c1-4-2-7(6(13)3-5(4)9)16-17(14,15)8(10,11)12/h2-3H,13H2,1H3

InChI Key

IHDZPJYJSYVYEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)N)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-5-methylphenyl trifluoromethanesulphonate typically involves the reaction of 2-Amino-4-bromo-5-methylphenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the acidic by-products. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure controls. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-5-methylphenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-bromo-5-methylphenyl trifluoromethanesulphonate is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound in the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-5-methylphenyl trifluoromethanesulphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulphonate group enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or activation of biological pathways. The bromine and amino groups also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with antitumor agents like 2-(4-amino-3-methylphenyl)benzothiazole (DF 203, NSC 674495) (). Key differences lie in the substitution patterns and functional groups:

Property 2-Amino-4-bromo-5-methylphenyl Trifluoromethanesulphonate 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203)
Core Structure Substituted phenyl ring Benzothiazole fused to substituted phenyl ring
Key Substituents -Br, -CH₃, -NH₂, -OSO₂CF₃ -CH₃, -NH₂, benzothiazole
Electron Effects Strong electron-withdrawing (-OSO₂CF₃) Moderate electron-withdrawing (benzothiazole)
Metabolic Pathway Hypothesized CYP1A1/1B1 involvement (inferred) CYP1A1-mediated 6-hydroxylation
Biological Activity Potential enzyme inhibition (theoretical) Antitumor activity via CYP1A1-dependent metabolism

Metabolic and Enzymatic Interactions

DF 203’s antitumor activity relies on CYP1A1-mediated metabolism to form 6-hydroxy-DF 203 , which irreversibly inhibits CYP1A1, enhancing cytotoxicity in sensitive cells . By contrast, the trifluoromethanesulphonate group in the target compound may alter metabolic fate:

  • The bromo substituent increases molecular weight and lipophilicity, which could slow metabolic clearance or influence substrate specificity for CYP isoforms.

Research Findings and Hypotheses

Key Inferences from Structural Analogs

  • CYP1A1 Interaction : While DF 203 requires CYP1A1 for activation, the target compound’s trifluoromethanesulphonate group may limit enzyme binding, necessitating alternative activation pathways.
  • Antitumor Potential: The bromo substituent could enhance DNA alkylation or intercalation, but this remains untested.

Biological Activity

2-Amino-4-bromo-5-methylphenyl trifluoromethanesulphonate is a compound of interest due to its potential biological activities, particularly in the context of antibacterial and antiviral properties. This article delves into the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a trifluoromethanesulphonate group which enhances its reactivity and solubility in biological systems. The presence of the amino group and bromine atom on the phenyl ring may contribute to its interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds similar to this compound. For instance, compounds with similar structures exhibited significant activity against Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa.

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (µg/mL) E. coliMIC (µg/mL) K. pneumoniaeMIC (µg/mL) P. aeruginosa
This compoundTBDTBDTBD
Compound A0.0080.030.125
Compound B124

Note: TBD = To Be Determined based on specific assays conducted for this compound.

Antiviral Activity

The antiviral properties of related compounds have also been investigated, particularly their ability to inhibit HIV-1 reverse transcriptase. The structural modifications seen in compounds like 2-amino-4-bromo-5-methylphenyl derivatives suggest potential for antiviral efficacy.

Table 2: Antiviral Activity Against HIV-1

CompoundEC50 (µM) HIV-1 RFEC50 (µM) HIV-1 IIIB
This compoundTBDTBD
Compound C0.246.3
Compound D>10>10

The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that similar compounds may act through inhibition of key enzymes involved in bacterial cell wall synthesis or viral replication processes.

Case Studies and Research Findings

  • Study on Antibacterial Efficacy : A recent study evaluated the antibacterial activity of several derivatives against resistant strains of Pseudomonas aeruginosa. The results indicated that modifications at the amino and bromo positions significantly enhanced activity compared to standard fluoroquinolones .
  • Antiviral Screening : Another research effort focused on assessing the antiviral potential of various phenyl derivatives against HIV-1. The findings showed that certain modifications led to improved inhibition rates, suggesting that structural optimizations could enhance therapeutic efficacy .

Q & A

Q. What are the standard synthetic routes for introducing the trifluoromethanesulfonate group into aromatic systems like 2-amino-4-bromo-5-methylphenyl trifluoromethanesulphonate?

The trifluoromethanesulfonate (triflate) group is typically introduced via reaction of a phenolic precursor with trifluoromethanesulfonyl chloride (TfCl) under basic conditions. For example, derivatives like 4-bromophenyl trifluoromethanesulfonate are synthesized by treating 4-bromophenol with TfCl in the presence of a base such as pyridine or triethylamine . Key steps include:

  • Activation : Deprotonation of the phenolic –OH group to form a phenoxide intermediate.
  • Electrophilic substitution : Reaction with TfCl to form the triflate ester.
  • Purification : Column chromatography or recrystallization to isolate the product.

Q. Critical parameters :

  • Temperature control (0–25°C) to avoid side reactions.
  • Strict anhydrous conditions to prevent hydrolysis of TfCl.

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound and confirm its regiochemistry?

Methodology :

  • <sup>1</sup>H/ <sup>13</sup>C NMR : Focus on aromatic proton splitting patterns and substituent-induced shifts. The amino group (–NH2) causes deshielding of adjacent protons, while bromine and triflate groups influence chemical shifts (e.g., triflate typically downshifts nearby carbons by ~5–10 ppm) .
  • IR : Confirm the presence of –SO2F3 via asymmetric/symmetric S=O stretches (~1350–1200 cm<sup>-1</sup>).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]<sup>+</sup> and isotopic patterns (e.g., bromine’s <sup>79</sup>Br/<sup>81</sup>Br doublet).

Q. Data interpretation example :

Group<sup>1</sup>H NMR (δ, ppm)<sup>13</sup>C NMR (δ, ppm)
–NH25.2 (broad, exchangeable)
–CF3SO3118–122 (q, JCF = 320 Hz)

Advanced Research Questions

Q. How does the trifluoromethanesulfonyl group influence the reactivity of this compound in Diels-Alder or cross-coupling reactions?

The triflate group is a potent electron-withdrawing substituent (Hammett σp<sup>+</sup> ≈ +3.1), enhancing dienophilicity in Diels-Alder reactions and serving as a leaving group in cross-couplings . Experimental design considerations :

  • Kinetic studies : Compare reaction rates with non-triflated analogs (e.g., bromo or methylsulfonate derivatives). For example, phenyl(trifluoromethanesulfonyl)acetylene reacts 235× faster with 1,3-diphenylisobenzofuran than phenylpropioloyl chloride .
  • Computational analysis : Use DFT calculations to map electron density changes at the reaction center.

Q. Example optimization table :

DienophileReaction Rate (k, M<sup>−1</sup>s<sup>−1</sup>)Reference
Triflate-substituted235 (relative to propioloyl Cl)
Methylsulfonate-substituted1.0 (baseline)

Q. How can crystallographic data resolve contradictions in spectroscopic assignments for this compound?

X-ray crystallography provides unambiguous structural confirmation. For example:

  • SHELX refinement : Use programs like SHELXL to resolve ambiguous NOE correlations or overlapping NMR signals .
  • Case study : If <sup>13</sup>C NMR suggests two possible regioisomers, crystallographic data can confirm the correct substitution pattern via bond angles and intermolecular interactions.

Q. Key parameters :

  • Data collection at low temperature (e.g., 100 K) to reduce thermal motion.
  • High-resolution data (Rint < 0.05) for precise refinement.

Q. What strategies mitigate hydrolysis or thermal degradation of the triflate group during storage or reactions?

Stability optimization :

  • Storage : Anhydrous conditions (e.g., molecular sieves) at –20°C.
  • Reaction design : Avoid protic solvents (e.g., use THF or DCM instead of MeOH).
  • Additives : Include scavengers like 2,6-di-tert-butylpyridine to trap acidic byproducts .

Q. Degradation analysis :

ConditionHalf-life (h)Degradation Product
H2O/MeOH (1:1)2.5Phenolic derivative
Dry DCM>48

Q. How can computational methods predict the compound’s reactivity in unexplored reaction pathways?

Methodology :

  • DFT calculations : Use Gaussian or ORCA to model transition states and activation energies. For example, predict regioselectivity in nucleophilic aromatic substitution (SNAr) by mapping Fukui indices .
  • Machine learning : Train models on similar triflate-containing compounds to forecast reaction outcomes.

Q. Case study :

ParameterValue (kcal/mol)
ΔG<sup>‡</sup> (SNAr)18.2
ΔG<sup>‡</sup> (Diels-Alder)12.7

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